5-Methyloxolan-3-amine Hydrochloride: A Privileged Scaffold in Modern Medicinal Chemistry
5-Methyloxolan-3-amine Hydrochloride: A Privileged Scaffold in Modern Medicinal Chemistry
Executive Summary
In contemporary drug discovery, the shift towards sp³-rich, conformationally restricted frameworks has become a cornerstone for improving clinical success rates—a paradigm often referred to as the "Escape from Flatland" . 5-Methyloxolan-3-amine hydrochloride (CAS: 1909318-60-0)[1] exemplifies this shift. As a saturated, oxygen-containing heterocycle, it serves as a highly versatile chiral building block[2]. This technical guide dissects its physicochemical advantages, synthetic integration, and practical handling protocols for application scientists and medicinal chemists.
Physicochemical Profiling & Bioisosteric Rationale
Why select an oxolane (tetrahydrofuran) over a standard carbocycle like a cyclopentane? The causality lies in the deliberate modulation of the physicochemical property space. Replacing a methylene unit (-CH₂-) with an ether oxygen (-O-) fundamentally alters the molecule's pharmacokinetic profile without drastically changing its steric bulk[3].
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Lipophilicity (cLogP): The oxygen atom introduces a dipole and acts as a hydrogen-bond acceptor, significantly lowering the partition coefficient. This translates to enhanced aqueous solubility, a critical parameter for oral bioavailability.
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Topological Polar Surface Area (TPSA): The ether oxygen adds approximately 9.2 Ų to the TPSA, optimizing membrane permeability profiles when balanced against lipophilic vectors.
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Vectorial Projection: The 5-methyl group provides a defined steric vector to probe hydrophobic sub-pockets within target active sites, while the 3-amino group serves as the primary attachment point.
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Salt Form Advantage: Formulating the compound as a hydrochloride salt ensures crystalline stability, mitigates the oxidative degradation typical of free primary amines, and standardizes stoichiometry for high-throughput library synthesis[1].
Table 1: Comparative Physicochemical Properties (Bioisosteric Analysis)
| Property | 5-Methyloxolan-3-amine | 3-Amino-1-methylcyclopentane | Causality / Impact in Drug Design |
| Molecular Weight | 101.15 g/mol (Free base) | 99.17 g/mol | Negligible mass difference; maintains high ligand efficiency. |
| cLogP (approx.) | -0.2 | 1.2 | Decreased lipophilicity drastically improves aqueous solubility. |
| TPSA | 35.2 Ų | 26.0 Ų | Increased polarity enhances H-bond acceptor capacity. |
| Basic pKa | ~9.5 | ~10.2 | Inductive electron withdrawal by oxygen slightly lowers basicity. |
Logical Workflows & Pathway Integration
The decision to utilize 5-methyloxolan-3-amine hydrochloride is driven by a logical progression of structural optimization. The diagram below illustrates the causality between the bioisosteric replacement and the resulting ADME (Absorption, Distribution, Metabolism, and Excretion) improvements.
Caption: Logical relationship between oxolane bioisosteric replacement and ADME optimization.
Experimental Protocols & Self-Validating Workflows
As an application scientist, ensuring reproducibility requires protocols with built-in validation checkpoints. The following methodologies detail the synthesis of the scaffold and its subsequent incorporation into a drug discovery library.
Protocol A: Synthesis of 5-Methyloxolan-3-amine via Reductive Amination
Objective: Construct the functionalized oxolane ring from a ketone precursor with high atom economy.
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Imine Condensation: Dissolve 5-methyldihydrofuran-3(2H)-one (1.0 eq) and benzylamine (1.1 eq) in anhydrous dichloromethane (DCM). Add catalytic acetic acid. Stir at room temperature for 4 hours.
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Validation Checkpoint: TLC (Hexane/EtOAc 7:3) should show complete consumption of the ketone.
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Reductive Amination: Cool the mixture to 0°C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Stir for 12 hours at room temperature.
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Causality: NaBH(OAc)₃ is chosen over NaBH₄ to prevent the premature reduction of the unreacted ketone, ensuring high chemoselectivity for the imine.
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Hydrogenolysis (Deprotection): Isolate the secondary amine intermediate. Dissolve in methanol, add 10% Pd/C (0.1 eq by weight), and stir under a hydrogen atmosphere (1 atm) for 6 hours.
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Validation Checkpoint: LC-MS analysis must confirm the disappearance of the benzyl-protected mass [M+H]⁺ and the appearance of the primary amine [M+H]⁺ at m/z 102.1.
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Salt Formation: Filter the catalyst through Celite. Cool the filtrate to 0°C and add 4M HCl in dioxane (1.2 eq). Concentrate under reduced pressure to yield 5-methyloxolan-3-amine hydrochloride as a crystalline solid[2].
Caption: Synthetic workflow for 5-Methyloxolan-3-amine HCl via reductive amination.
Protocol B: High-Throughput Amide Coupling (Hit Generation)
Objective: Couple 5-methyloxolan-3-amine hydrochloride with a diverse array of carboxylic acids for structure-activity relationship (SAR) screening.
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Free-Basing in Situ: To a vial containing the target carboxylic acid (1.0 eq), add HATU (1.2 eq) and anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
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Causality: Exactly 3.0 equivalents of DIPEA are strictly required: 1.0 eq to neutralize the HCl salt of the oxolane amine, 1.0 eq to deprotonate the carboxylic acid, and 1.0 eq to maintain the basic environment necessary for the HATU activation complex.
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Amine Addition: Add 5-methyloxolan-3-amine hydrochloride (1.1 eq). Shake at room temperature for 2 hours.
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Validation Checkpoint: Spot the reaction mixture on a TLC plate and stain with Ninhydrin. A negative (colorless) result confirms the complete consumption of the primary amine.
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Purification: Quench with water, extract with EtOAc, and purify directly via preparative HPLC to yield the target amide.
Stereochemical Considerations & Handling Safety
It is critical to note that 5-methyloxolan-3-amine contains two chiral centers (C3 and C5), resulting in four possible stereoisomers (two pairs of enantiomers: cis and trans diastereomers)[3]. Depending on the target's spatial constraints, researchers must often perform chiral resolution (e.g., using chiral SFC or crystallization with chiral acids like D-tartaric acid) to isolate the eutomer (active enantiomer) from the distomer (inactive enantiomer).
Safety Note: As per standardized hazard classifications, this compound is categorized under Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H336)[1]. Standard PPE (gloves, safety goggles) and handling within a fume hood are mandatory during all synthetic manipulations.
References
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NextSDS. "5-methyloxolan-3-amine hydrochloride — Chemical Substance Information." NextSDS Database. URL:[Link]
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PubChem. "(3R,5R)-4-(2-aminoethoxy)-5-methyloxolan-3-amine." National Center for Biotechnology Information. URL:[Link]
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Lovering F, Bikker J, Humblet C. "Escape from flatland: increasing saturation as an approach to improving clinical success." Journal of Medicinal Chemistry. 2009. URL:[Link]
